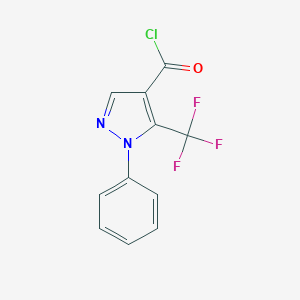

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZPLNSWCMTQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380083 | |

| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-14-1 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

CAS Number: 175137-14-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its basic properties and provides predicted values for others.

| Property | Value | Source |

| CAS Number | 175137-14-1 | [1] |

| Molecular Formula | C11H6ClF3N2O | [1] |

| Molecular Weight | 274.63 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane, THF; reacts with protic solvents (predicted) | General knowledge of acyl chlorides |

Synthesis

The primary route for the synthesis of this compound involves the conversion of its corresponding carboxylic acid, 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid. A general two-step synthetic approach is outlined below.

Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

The precursor carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of a β-ketoester with phenylhydrazine.

Conversion to this compound

The carboxylic acid is then converted to the acyl chloride. A common method for this transformation is the use of a chlorinating agent such as oxalyl chloride or thionyl chloride.

A reported two-step synthesis is as follows:

-

Hydrolysis of a suitable ester precursor using lithium hydroxide in tetrahydrofuran at 70°C for 2 hours to yield the carboxylic acid.[1]

-

Treatment of the carboxylic acid with oxalyl dichloride in dichloromethane with a catalytic amount of N,N-dimethylformamide at 20°C to afford the final product.[1]

Experimental Workflow

Caption: General two-step synthesis of the target compound.

Biological Activity and Potential Applications

Derivatives of trifluoromethyl-pyrazoles have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anti-inflammatory Activity via COX-2 Inhibition

Many pyrazole-containing compounds, including the well-known drug Celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group in the target molecule may enhance its binding to the active site of the COX-2 enzyme.[3]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

Caption: Potential inhibitory action on the COX-2 pathway.

Other Potential Applications

Trifluoromethyl-pyrazole derivatives have also been investigated for their potential as:

-

Antimicrobial agents [4]

-

Anticancer agents

-

Agrochemicals , such as herbicides and insecticides

Experimental Protocols

General Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

-

Materials: Appropriate β-ketoester, phenylhydrazine, ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve the β-ketoester in ethanol.

-

Add an equimolar amount of phenylhydrazine.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

General Protocol for the Conversion to this compound

-

Materials: 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, oxalyl chloride (or thionyl chloride), dichloromethane (DCM), N,N-dimethylformamide (DMF).

-

Procedure:

-

Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

The product is often used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.

-

Characterization Data (Illustrative for a similar compound)

As specific spectral data for the title compound is not available, the following table provides representative data for a closely related compound, 1-(4-nitrophenyl)-5-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, to illustrate the expected spectroscopic features.

| Technique | Data |

| FTIR (cm⁻¹) | Characteristic peaks for C=O (amide), C-F, C=N, and aromatic C-H stretches. |

| ¹H-NMR (ppm) | Signals corresponding to aromatic protons and amide N-H. |

| ¹³C-NMR (ppm) | Resonances for carbonyl carbon, aromatic carbons, and the trifluoromethyl carbon (typically a quartet due to C-F coupling). |

| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's molecular weight. |

Note: Researchers should perform full characterization (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized this compound.

Safety Information

-

Acyl chlorides are corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reacts with water and other protic solvents to release hydrogen chloride gas, which is corrosive and toxic.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents. Its synthesis from the corresponding carboxylic acid is straightforward, although purification requires care due to its reactive nature. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide on the Physicochemical Properties of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activity of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. The information is intended to support research and development efforts in the fields of medicinal chemistry and agrochemical science.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClF₃N₂O | [1][2] |

| Molecular Weight | 274.63 g/mol | [1][2] |

| CAS Number | 175137-14-1 | [1][2] |

| Appearance | White to light yellow powder/crystal (inferred from related compounds) | N/A |

| Purity | ≥95% (commercially available) | [2] |

| Storage | Under Argon | [2] |

Precursor Data: 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₇F₃N₂O₂ | N/A |

| Molecular Weight | 256.18 g/mol | N/A |

| CAS Number | 98534-81-7 | N/A |

| Melting Point | 204-206 °C | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ethyl ester. The general methodology is outlined below, based on established chemical transformations for similar pyrazole derivatives.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

-

To a solution of ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate.

-

Heat the reaction mixture to 70°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.

Step 2: Synthesis of this compound

-

Suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride to the suspension at room temperature (20°C).

-

Stir the reaction mixture until the evolution of gas ceases and the reaction is complete (as monitored by TLC or IR spectroscopy).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification or can be purified by distillation or crystallization if necessary.

Experimental Protocol: Characterization

The characterization of this compound would typically involve the following spectroscopic techniques. Representative data from closely related analogs suggest the expected spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the phenyl protons and the pyrazole proton would be expected.

-

¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the phenyl and pyrazole rings would be observed.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is anticipated.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl chloride C=O stretch would be expected in the region of 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathway

Derivatives of 1-phenyl-5-(trifluoromethyl)pyrazole are known to exhibit a range of biological activities, with a significant number of compounds being investigated as fungicides.[3][4][5][6] The primary mode of action for many of these fungicidal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.

The carbonyl chloride group of the title compound makes it a reactive intermediate, readily converted into amides and esters. The corresponding carboxamide derivatives have been specifically identified as potent SDH inhibitors.[3][4][5][6] These inhibitors bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to coenzyme Q. This disruption of the electron transport chain halts ATP production, leading to the eventual death of the fungal cell.

Safety and Handling

Based on available safety data for this compound, the following hazard statements apply:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate. Its derivatives, particularly the carboxamides, have demonstrated significant potential as succinate dehydrogenase inhibitors, making them promising candidates for the development of new fungicides. This guide provides essential physicochemical data, a plausible synthetic route, and insights into its mechanism of action to aid researchers in their exploration of this class of compounds. Further experimental validation of the physical properties and detailed biological evaluation of its derivatives are warranted to fully elucidate their potential.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

This technical document provides an in-depth overview of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Structural and Chemical Information

This compound is a complex organic molecule utilized as a building block in the synthesis of more complex chemical entities.[1] Its core structure consists of a pyrazole ring substituted with phenyl, trifluoromethyl, and carbonyl chloride groups.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 175137-14-1 | [1][2][3][4] |

| Molecular Formula | C11H6ClF3N2O | [1][3][5] |

| Molecular Weight | 274.63 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | [5] |

| InChI Key | FSZPLNSWCMTQRJ-UHFFFAOYSA-N | [5] |

Physicochemical and Safety Data

This compound is typically supplied as a powder with a purity of at least 95%.[1] Due to its reactive nature, specific storage and handling protocols are required.

| Property | Value | Source |

| Appearance | White to off-white powder | [6] |

| Purity | min. 95% | [1] |

| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed.[2] Store locked up, charged with Argon.[1][2] | [1][2] |

Safety and Handling:

The compound is classified as hazardous. It causes skin and serious eye irritation and may cause respiratory irritation.[2][6] It is also harmful if swallowed.[6]

-

Hazard Statements: H302, H315, H319, H335.[6]

-

Precautionary Statements: P261, P264, P270, P271, P280.[2][6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2][6][7]

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]

-

First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][6]

-

First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

-

First Aid (Ingestion): IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process. A known pathway involves the hydrolysis of a precursor followed by chlorination.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Hydrolysis

-

The starting material, a corresponding ester, is treated with lithium hydroxide in tetrahydrofuran.

-

The reaction mixture is heated to 70°C for 2 hours.

-

This step yields the intermediate carboxylic acid, 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[8]

-

-

Step 2: Chlorination

-

The carboxylic acid intermediate is dissolved in dichloromethane containing N,N-dimethyl-formamide.

-

Oxalyl dichloride is added to the solution.

-

The reaction is carried out at 20°C to produce the final product, this compound.[3]

-

Applications in Research and Development

Pyrazole derivatives are recognized for their wide range of pharmacological activities, including antibacterial properties.[9] The trifluoromethyl (CF3) group is a common feature in many pharmacologically active molecules.[9] this compound serves as a crucial intermediate for synthesizing novel pyrazole derivatives for drug discovery. Its carbonyl chloride group is highly reactive and allows for the introduction of various functional groups, leading to the creation of compound libraries for screening.

For instance, it can be reacted with various amines or alcohols to form amides or esters, respectively. These derivatives are then tested for biological activity. Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives can be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[9]

Spectroscopic Characterization

While specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not detailed in the provided search results, characterization of similar pyrazole-containing molecules typically involves these standard analytical techniques. For example, the synthesis of related pyrazole derivatives has been characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[10][11] Researchers working with this compound would be expected to use a similar suite of analytical methods for structural verification and purity assessment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 175137-14-1 [chemicalbook.com]

- 5. PubChemLite - 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride (C11H6ClF3N2O) [pubchemlite.lcsb.uni.lu]

- 6. biosynth.com [biosynth.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

Synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and binding affinity, making this scaffold particularly valuable in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the reaction sequence.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from readily available precursors. The overall pathway involves the formation of a pyrazole ring system via a condensation reaction, followed by hydrolysis of an ester intermediate, and subsequent conversion to the final acid chloride.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate

This step involves the condensation of phenylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate, which proceeds through a hydrazone intermediate followed by intramolecular cyclization to form the pyrazole ring[1].

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

-

To this solution, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate.

Step 2: Synthesis of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as lithium hydroxide[2].

Methodology:

-

Dissolve ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0-3.0 equivalents) to the solution and heat the mixture at 70 °C for 2 hours, or until the reaction is complete as monitored by TLC[2].

-

After cooling to room temperature, acidify the reaction mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.

Step 3: Synthesis of this compound

The final step is the conversion of the carboxylic acid to the acid chloride using a chlorinating agent like oxalyl chloride[2].

Methodology:

-

Suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material on TLC).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | 112055-34-2 | C₁₃H₁₁F₃N₂O₂ | 284.24 |

| 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | 98534-81-7 | C₁₁H₇F₃N₂O₂ | 256.18 |

| This compound | 175137-14-1 | C₁₁H₆ClF₃N₂O | 274.63 |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Formation of Ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | Phenylhydrazine, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ethanol | Reflux | 2-6 | 70-85 |

| 2 | Hydrolysis to 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | Lithium hydroxide | THF/Water | 70 | 2 | 85-95 |

| 3 | Formation of this compound | Oxalyl chloride, DMF (cat.) | Dichloromethane | 0 to RT | 2-4 | >90 (crude) |

Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step experimental workflow for the synthesis.

References

Reactivity of Trifluoromethyl-Substituted Pyrazole Carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. When appended to a pyrazole scaffold, a privileged heterocyclic motif in medicinal chemistry, the resulting trifluoromethyl-substituted pyrazole core becomes a highly valuable building block. The conversion of these pyrazoles to their corresponding carbonyl chlorides further activates them for a wide array of chemical transformations, making them pivotal intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted pyrazole carbonyl chlorides, including their synthesis, reactions with common nucleophiles, and detailed experimental protocols.

Synthesis of Trifluoromethyl-Substituted Pyrazole Carbonyl Chlorides

The most common and direct method for the preparation of trifluoromethyl-substituted pyrazole carbonyl chlorides is the conversion of the corresponding carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the starting carboxylic acid, facilitating this conversion.

A general synthetic pathway involves the initial synthesis of a trifluoromethyl-substituted pyrazole carboxylic acid, which is then converted to the acid chloride. The pyrazole ring itself can be constructed through various methods, including the condensation of a hydrazine with a 1,3-dicarbonyl compound.

General Experimental Protocol: Conversion of Trifluoromethyl-Substituted Pyrazole Carboxylic Acid to Carbonyl Chloride

Materials:

-

Trifluoromethyl-substituted pyrazole carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon atmosphere setup

Procedure using Thionyl Chloride:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the trifluoromethyl-substituted pyrazole carboxylic acid.

-

Under an inert atmosphere (nitrogen or argon), add an excess of thionyl chloride (typically 2-5 equivalents).

-

The reaction mixture is then heated to reflux (the temperature will depend on whether a solvent is used or if neat thionyl chloride is employed).

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

After completion, the excess thionyl chloride is carefully removed under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene.

-

The resulting crude trifluoromethyl-substituted pyrazole carbonyl chloride is typically used in the next step without further purification.

Procedure using Oxalyl Chloride:

-

In a flask under an inert atmosphere, suspend the trifluoromethyl-substituted pyrazole carboxylic acid in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete as monitored by TLC or LC-MS.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude carbonyl chloride.

Reactivity with Nucleophiles

The reactivity of trifluoromethyl-substituted pyrazole carbonyl chloride is dominated by the highly electrophilic carbonyl carbon. The potent electron-withdrawing effect of the trifluoromethyl group on the pyrazole ring significantly enhances this electrophilicity, making these compounds highly susceptible to nucleophilic acyl substitution.

Reaction with Amines: Synthesis of Amides

Trifluoromethyl-substituted pyrazole carbonyl chlorides react readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the HCl gas generated during the reaction.

Table 1: Synthesis of Trifluoromethyl-Substituted Pyrazole Amides

| Entry | Amine Nucleophile | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Aniline | Pyridine | Toluene | 4 h | 85 | N/A |

| 2 | Benzylamine | Triethylamine | DCM | 2 h | 92 | N/A |

| 3 | Morpholine | Triethylamine | DCM | 1 h | 95 | N/A |

| 4 | L-Alanine methyl ester | Triethylamine | THF | 6 h | 78 | N/A |

Reaction with Alcohols and Phenols: Synthesis of Esters

Esterification occurs when trifluoromethyl-substituted pyrazole carbonyl chlorides are treated with alcohols or phenols. These reactions may require slightly more forcing conditions than amidation, such as heating, and are often carried out in the presence of a base to scavenge the HCl byproduct.

Table 2: Synthesis of Trifluoromethyl-Substituted Pyrazole Esters

| Entry | Alcohol/Phenol Nucleophile | Base | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Methanol | Pyridine | Toluene | 5 h (reflux) | 88 | N/A |

| 2 | Phenol | Triethylamine | DCM | 6 h | 82 | N/A |

| 3 | Isopropanol | Pyridine | Toluene | 8 h (reflux) | 75 | N/A |

| 4 | 4-Nitrophenol | Triethylamine | THF | 4 h | 90 | N/A |

Visualizing Reactivity and Processes

Nucleophilic Acyl Substitution Mechanism

The fundamental reaction pathway for the reaction of trifluoromethyl-substituted pyrazole carbonyl chlorides with nucleophiles is the nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.

Stability and Storage of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability, storage, and handling of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key reagent in various synthetic applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide combines known information with established principles for the handling of analogous aryl carbonyl chlorides.

Core Compound Properties

| Property | Value |

| CAS Number | 175137-14-1 |

| Molecular Formula | C₁₁H₆ClF₃N₂O |

| Molecular Weight | 274.63 g/mol |

Stability Profile

This compound, as an acyl chloride, is a highly reactive molecule. Its stability is primarily influenced by environmental factors, particularly moisture.

Hydrolytic Instability: The most significant degradation pathway is hydrolysis. The carbonyl chloride functional group reacts readily with water to form the corresponding carboxylic acid, 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid, and hydrochloric acid (HCl).[1][2] This reaction is typically rapid and exothermic.

Thermal Stability: While specific data on the thermal decomposition of this compound is not available, acyl chlorides, in general, can decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating and toxic gases.[3]

Incompatible Materials: To ensure stability, contact with the following should be avoided:

-

Alcohols and Amines: Reacts vigorously to form esters and amides, respectively.[1]

-

Strong Bases: Can promote elimination or other side reactions.[3]

-

Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.[3]

Due to the absence of specific studies, no quantitative data on degradation rates or shelf-life under various conditions can be provided at this time. It is recommended to handle this compound as being highly sensitive to moisture.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Some suppliers recommend cold-chain transportation. | Minimizes decomposition and evaporation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen).[4] | Prevents contact with atmospheric moisture. |

| Container | Keep in a tightly sealed container.[3] | Prevents ingress of moisture and air. |

| Ventilation | Handle in a well-ventilated area, preferably a chemical fume hood.[2] | To control exposure to corrosive vapors. |

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene)[2]

-

Safety goggles or a face shield[2]

-

Protective clothing[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the corresponding carboxylic acid.

Step 1: Hydrolysis of a Precursor (if necessary)

If starting from an ester derivative, it must first be hydrolyzed to the carboxylic acid. A general procedure involves saponification using a base like lithium hydroxide in a suitable solvent such as tetrahydrofuran (THF).

Step 2: Chlorination of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

This protocol describes the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride.

Materials:

-

1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

-

Oxalyl dichloride

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (e.g., 1-2 drops) to the suspension.

-

Slowly add oxalyl dichloride (typically 1.5 to 2.0 equivalents) to the stirring suspension at room temperature. Gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (as monitored by TLC or other suitable analytical techniques).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be used directly for subsequent reactions or purified further if necessary.

Visualized Pathways

Caption: Synthesis pathway of this compound.

Caption: Primary degradation pathway (hydrolysis) of the target compound.

References

An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, safety information, synthesis, and reactivity, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175137-14-1 | [1][2][3] |

| Molecular Formula | C₁₁H₆ClF₃N₂O | [1][3] |

| Molecular Weight | 274.63 g/mol | [1][3] |

| Predicted XlogP | 3.3 | [4] |

| Purity | Typically ≥95% | [3] |

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling.[5]

Hazard Identification

The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

The signal word for this chemical is "Warning".[5]

Precautionary Measures and First Aid

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from LookChem SDS.[5]

Storage and Stability

Store in a cool, dry, and well-ventilated place.[5] The container should be kept tightly closed. Some suppliers recommend storing the product under an argon atmosphere.[3] It is stable under normal storage conditions.[6]

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid precursor.[1]

Experimental Protocol for Synthesis

Step 1: Hydrolysis of the Ester Precursor

-

Dissolve the starting ester, 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid ester, in tetrahydrofuran (THF).

-

Add a solution of lithium hydroxide in water.

-

Heat the mixture to 70°C and stir for 2 hours.[1]

-

After cooling, acidify the reaction mixture to precipitate the carboxylic acid.

-

Filter, wash with water, and dry the resulting 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid.

Step 2: Formation of the Acyl Chloride

-

Suspend the dried 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl dichloride to the suspension at room temperature (20°C).[1]

-

Stir the mixture until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude this compound. Further purification may be achieved by distillation or recrystallization if necessary.

Reactivity and Use in Synthesis

As an acyl chloride, this compound is a versatile reagent for introducing the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl moiety into other molecules. It readily reacts with nucleophiles such as amines, alcohols, and hydrazines to form amides, esters, and hydrazides, respectively. This reactivity is central to its use in the synthesis of a wide range of derivatives for screening in drug discovery and agrochemical research.[7][8] For instance, derivatives of this compound are explored for their potential as anti-inflammatory agents and pesticides.[7]

Applications in Research and Development

The trifluoromethylpyrazole scaffold is a privileged structure in medicinal and agricultural chemistry. The introduction of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules.[9] Consequently, this compound serves as a valuable building block for the synthesis of novel bioactive compounds. Research has shown that derivatives of this and similar pyrazoles exhibit a broad range of biological activities, including anti-inflammatory, antibacterial, and insecticidal properties.[7][8][10]

Toxicological Information

While a comprehensive toxicological profile with specific LD50 and LC50 values for this compound is not publicly available, the known hazard statements indicate its potential for irritation upon contact with skin, eyes, and the respiratory system.[5] The toxicological properties have not been fully investigated.[6] Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated area.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 175137-14-1 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carbonyl chloride (C11H6ClF3N2O) [pubchemlite.lcsb.uni.lu]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride, a key intermediate in the development of novel agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this guide presents a combination of predicted data and estimated values derived from closely related analogs.

Physicochemical Properties

| Property | Value |

| CAS Number | 175137-14-1 |

| Molecular Formula | C₁₁H₆ClF₃N₂O |

| Molecular Weight | 274.63 g/mol |

| Appearance | (Predicted) White to off-white solid |

Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. These values are intended to serve as a reference for researchers working with this or structurally similar compounds.

Mass Spectrometry (Predicted)

The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are presented below. This data is valuable for the identification and confirmation of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 275.0194 |

| [M+Na]⁺ | 297.0013 |

| [M-H]⁻ | 273.0048 |

| [M]⁺ | 274.0116 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Estimated)

The following chemical shifts are estimated based on the analysis of structurally similar pyrazole derivatives. Actual experimental values may vary depending on the solvent and experimental conditions.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 8.2 - 8.0 | s | 1H, pyrazole-H |

| ~ 7.7 - 7.4 | m | 5H, phenyl-H |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=O (carbonyl chloride) |

| ~ 145 | C-CF₃ (pyrazole) |

| ~ 138 | C-Ph (pyrazole) |

| ~ 130 - 125 | Phenyl carbons |

| ~ 120 (q, ¹JCF ≈ 270 Hz) | CF₃ |

| ~ 115 | C-C=O (pyrazole) |

¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ -60 to -65 | s, CF₃ |

Infrared (IR) Spectroscopy (Estimated)

The estimated characteristic infrared absorption frequencies are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1750 - 1780 | C=O stretch (acid chloride) |

| ~ 1500 - 1600 | C=C and C=N stretch (aromatic and pyrazole rings) |

| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |

Experimental Protocols

The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid.

Synthesis of this compound

This procedure outlines the conversion of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid to the target acid chloride.

Materials:

-

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude this compound.

-

The product is typically used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or crystallization.

Workflow and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of a wide range of derivatives with potential biological activities.

Caption: Synthetic route to this compound and its derivatization.

The high reactivity of the carbonyl chloride functional group allows for facile nucleophilic acyl substitution reactions. This enables the synthesis of a diverse library of amides, esters, and ketones by reacting it with various amines, alcohols, and organometallic reagents, respectively. These derivatives are key intermediates in the discovery of new bioactive molecules for crop protection and human health.

A Technical Guide to the Synthesis of Fluorinated Pyrazoles for Medicinal and Agrochemical Research

Introduction

Fluorinated pyrazoles are a cornerstone of modern medicinal and agrochemical research, with their unique physicochemical properties driving the development of numerous successful drugs and pesticides. The strategic incorporation of fluorine atoms or fluorine-containing moieties into the pyrazole scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the principal synthetic strategies employed to access this important class of compounds, with a focus on methodologies, quantitative data, and experimental protocols relevant to researchers in drug discovery and development.

The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the introduction of fluorine or a fluorinated group onto a pre-existing pyrazole ring, and the construction of the pyrazole ring from fluorinated building blocks. This guide will delve into the key methodologies within these categories, including cycloaddition reactions, electrophilic and nucleophilic fluorinations, and condensation reactions with fluorinated precursors.

I. Synthesis of Fluorinated Pyrazoles via Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful and widely utilized tool for the construction of the pyrazole core, offering a high degree of control over regioselectivity. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.

One of the most common approaches involves the in situ generation of fluorinated nitrile imines from hydrazonoyl halides, which then react with a variety of dipolarophiles. For instance, trifluoroacetonitrile imines, generated from the corresponding hydrazonoyl bromides, react with enones to produce trifluoromethylated pyrazolines, which can then be oxidized to the corresponding pyrazoles.[1][2] The choice of solvent can influence the outcome of the oxidation step, leading to different substitution patterns on the final pyrazole product.[1][2]

Another important strategy employs the use of fluorinated diazoalkanes, such as 2,2,2-trifluorodiazoethane (CF₃CHN₂), in cycloadditions with alkynes.[3] This method provides access to a wide range of 3-trifluoromethylpyrazoles.[3] Sydnones have also been employed as 1,3-dipoles in reactions with fluorinated alkynes to yield 4-trifluoromethyl pyrazoles.[4]

Table 1: Synthesis of Trifluoromethylated Pyrazoles via [3+2] Cycloaddition

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product | Yield (%) | Reference |

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones | Et₃N, rt, then MnO₂, DMSO | Polysubstituted 3-trifluoromethylpyrazoles | High | [1][2] |

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Chalcones | Et₃N, rt, then MnO₂, hexane | 1,3,4-Trisubstituted 3-trifluoromethylpyrazoles | High | [1][2] |

| 2,2,2-Trifluorodiazoethane | Alkynes | DBU, dioxane, heat | 3-Trifluoromethylpyrazoles | 31-98 | [3] |

| N-arylsydnone | 2-bromo-3,3,3-trifluoropropene | Cu(OTf)₂, phen, DBU, CH₃CN, 35 °C | 4-Trifluoromethyl pyrazoles | Moderate to Excellent | [4] |

Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Trifluoroacetonitrile Imines with Chalcones [1][2]

To a solution of the chalcone (1.0 mmol) and the corresponding hydrazonoyl bromide (1.2 mmol) in a suitable solvent (e.g., toluene), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure. The resulting crude pyrazoline is dissolved in either DMSO or hexane, and manganese dioxide (5.0 mmol) is added. The mixture is stirred at room temperature until the aromatization is complete. The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.

II. Direct Fluorination of Pyrazoles

The direct introduction of fluorine onto a pre-existing pyrazole ring is an atom-economical approach. Electrophilic fluorinating agents are commonly employed for this purpose.

Selectfluor® (F-TEDA-BF₄) is a popular reagent for the electrophilic fluorination of pyrazoles, typically at the C4-position.[5] The reaction conditions can be optimized to achieve mono- or difluorination.[6] Microwave irradiation has been shown to accelerate these fluorination reactions.[7]

Table 2: Electrophilic Fluorination of Pyrazoles

| Pyrazole Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |

| 3,5-Disubstituted pyrazoles | Selectfluor® | MeCN, rt | 4-Fluoropyrazoles | up to 67 | [5] |

| 1-Aryl-3,5-substituted pyrazoles | Selectfluor® | MeCN, Microwave | 4-Fluoropyrazoles | up to 60 | [7] |

| Various pyrazole derivatives | Selectfluor® | MeCN, 90 °C, Microwave | 4,4-Difluoro-1H-pyrazoles | - | [6] |

Experimental Protocol: Electrophilic Fluorination of 3,5-Disubstituted Pyrazoles with Selectfluor® [5]

To a solution of the 3,5-disubstituted pyrazole (1.0 mmol) in acetonitrile, Selectfluor® (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding 4-fluoropyrazole.

III. Synthesis from Fluorinated Building Blocks

The construction of the pyrazole ring from acyclic precursors already containing fluorine is a highly effective and regioselective strategy. This approach often involves the condensation of a hydrazine derivative with a fluorinated 1,3-dicarbonyl compound or its equivalent.

For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine is a practical method for the synthesis of a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be separated by distillation.[8][9] Similarly, fluorinated enones can be condensed with hydrazine to produce fluorinated pyrazoles.[10]

Table 3: Synthesis of Fluorinated Pyrazoles from Fluorinated Building Blocks

| Fluorinated Precursor | Hydrazine | Conditions | Product | Yield (%) | Reference |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl hydrazine hydrochloride | - | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)pyrazoles | High | [8][9] |

| α-Perfluoroalkenylated aldehydes | Hydrazine monohydrate | Ethanol, 100 °C | 3,4-Disubstituted perfluoroalkylated pyrazoles | 64-84 | [10][11] |

| Trifluoromethylated ynones | Aryl (alkyl) hydrazines | AgOTf (1 mol%), rt, 1 h | 3-CF₃-pyrazoles | up to 99 | [12] |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Ag₂O, 60 °C | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | [12] |

Experimental Protocol: Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles [8][9]

A mixture of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride is heated, often in the presence of a base, in a suitable solvent such as ethanol. The reaction is monitored for the disappearance of the starting materials. After the reaction is complete, the solvent is removed, and the crude product is worked up, typically by extraction. The resulting mixture of regioisomeric pyrazoles is then separated by fractional distillation under reduced pressure to afford the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Conclusion

The synthesis of fluorinated pyrazoles is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Cycloaddition reactions offer a versatile entry to a wide range of fluorinated pyrazoles, while direct fluorination provides a more direct route to certain derivatives. The use of fluorinated building blocks is often the most reliable method for achieving high regioselectivity. This guide has provided an overview of the core synthetic approaches, along with representative experimental protocols and quantitative data, to aid researchers in the design and execution of their synthetic routes to this vital class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 5. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

An In-depth Technical Guide to the Electrophilic Substitution on Pyrazole Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities. A profound understanding of its reactivity, particularly towards electrophilic substitution, is paramount for the rational design and synthesis of novel pyrazole-based compounds. This technical guide provides a comprehensive overview of the principles governing electrophilic substitution on pyrazole ring systems. It details the underlying mechanisms, explores the regioselectivity of key reactions, and examines the influence of substituents on the ring's reactivity. This document consolidates quantitative data into comparative tables, furnishes detailed experimental protocols for pivotal transformations, and employs visualizations to elucidate reaction pathways and logical relationships, serving as an essential resource for professionals in chemical research and drug development.

The Pyrazole Ring: Structure and Electronic Properties

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] One nitrogen atom is of the "pyrrole-type" (N1), contributing two electrons to the aromatic π-system, while the other is of the "pyridine-type" (N2), contributing one electron. This electronic configuration makes pyrazole a π-excessive aromatic system, rendering it reactive towards electrophiles.[2][3]

The electron density distribution in the pyrazole ring is not uniform. Computational studies and experimental evidence show that the C4 position has the highest electron density.[1] Consequently, electrophilic substitution reactions occur preferentially at the C4 position.[2][3][4][5][6][7] Attacks at the C3 and C5 positions are significantly less favorable because they lead to highly unstable intermediates where a positive charge is placed on the electronegative azomethine nitrogen.[4] The N1 position can be deprotonated with a strong base to form a nucleophilic anion, which readily reacts with electrophiles like alkyl halides.[6][8]

General Mechanism and Regioselectivity of Electrophilic Attack

The electrophilic aromatic substitution (SEAr) on pyrazole follows a classical addition-elimination mechanism. The electrophile (E+) attacks the electron-rich C4 position to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-substituted pyrazole.

Caption: General mechanism of electrophilic substitution on pyrazole at the C4 position.

The pronounced regioselectivity for C4 attack is a critical feature of pyrazole chemistry. Attack at C3 or C5 generates a less stable sigma complex due to the unfavorable placement of a positive charge on the pyridine-like nitrogen atom.

Caption: Comparison of intermediates for electrophilic attack at C4 versus C5.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a fundamental electrophilic substitution reaction, typically introducing a nitro group at the C4 position. The reaction is usually carried out with a mixture of nitric acid and sulfuric acid.[5]

Data Presentation: Nitration of Pyrazoles

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Pyrazole | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitropyrazole | 56 | [9] |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h | 4-Nitropyrazole | 85 | [9] |

| Pyrazole | Acetyl nitrate, then rearrangement at 140°C | 3-Nitropyrazole / 5-Nitropyrazole | N/A | [10] |

| 3,5-Dimethylpyrazole | Fuming HNO₃ / H₂SO₄ | 3,5-Dimethyl-4-nitropyrazole | 76 |[10] |

Experimental Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole [9] This protocol describes an efficient one-pot, two-step method.

Caption: Experimental workflow for the one-pot synthesis of 4-nitropyrazole.

-

Preparation of Nitrating Agent: In a 100 mL four-necked flask, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is added. While stirring in an ice-water bath, 6.3 mL (0.15 mol) of fuming nitric acid is slowly added, ensuring the temperature is maintained between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate flask, 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole are added sequentially at room temperature and stirred for 30 minutes.

-

Nitration: The pre-cooled nitrating agent from step 1 is slowly added to the pyrazole sulfate mixture from step 2. The reaction temperature is controlled at 50°C for 1.5 hours.

-

Work-up and Isolation: After completion, the reaction mixture is cooled and poured onto crushed ice. The solution is neutralized to pH 7 with aqueous ammonia. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-Nitropyrazole.

Halogenation

Halogenation of pyrazoles can be achieved using various reagents, providing access to 4-halo-pyrazoles, which are valuable synthetic intermediates. Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS).[11] Milder, more environmentally friendly methods using sodium halides with Oxone have also been developed.[12]

Data Presentation: Halogenation of Pyrazoles

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | NBS, DMSO, rt, 6h | 4-Bromo-3-aryl-1H-pyrazol-5-amines | 70-80 | [11] |

| 3-Aryl-1H-pyrazol-5-amines | NIS, DMSO, rt, 6h | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Good | [11] |

| Pyrazole (electrochemical) | NaCl (aq), Pt anode | 4-Chloropyrazole | 68 | [13] |

| 3,5-Dimethylpyrazole (electro.) | NaCl (aq), Pt anode | 4-Chloro-3,5-dimethylpyrazole | 92 | [13] |

| 3-Nitropyrazole (electro.) | NaCl (aq), Pt anode | 4-Chloro-3-nitropyrazole | 79 |[13] |

Experimental Protocol: Direct C-H Bromination of 3-phenyl-1H-pyrazol-5-amine [11]

-

Reaction Setup: To a solution of 3-phenyl-1H-pyrazol-5-amine (0.2 mmol) in DMSO (1 mL), N-bromosuccinimide (NBS) (0.24 mmol) is added.

-

Reaction Execution: The mixture is stirred at room temperature under a nitrogen atmosphere for 6 hours.

-

Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is quenched with water. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 4-bromo derivative.

Sulfonation

Sulfonation of pyrazole introduces a sulfonic acid group at the C4 position. This is typically achieved using fuming sulfuric acid or a mixture of sulfur trioxide and sulfuric acid.[5] Alternatively, pyrazole-4-sulfonyl chlorides can be synthesized using chlorosulfonic acid, often in the presence of thionyl chloride.[14]

Data Presentation: Sulfonylation of Pyrazoles

| Substrate | Reagents & Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Pyrazole | Fuming H₂SO₄ or SO₃/H₂SO₄ | Pyrazole-4-sulfonic acid | N/A | [5] |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃, 60°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 |[14] |

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [14]

-

Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in a solvent such as chloroform (10 vol).

-

Addition of Reagents: Cool the solution and slowly add chlorosulfonic acid (5.5 equiv.). Following this, add thionyl chloride (1.32 equiv.) dropwise.

-

Reaction Execution: Heat the reaction mixture to 60°C and maintain for the required time (monitored by TLC).

-

Work-up and Isolation: After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and evaporated to yield the crude sulfonyl chloride, which can be purified further if necessary.

Friedel-Crafts Reactions

Friedel-Crafts reactions have limited application in pyrazole chemistry because the basic nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring.[7][15] However, N-substituted pyrazoles can undergo Friedel-Crafts acylation at the C4 position under specific conditions, sometimes employing milder Lewis acids like TiCl₄ or SnCl₄.[15][16]

Influence of Substituents on Reactivity

Substituents on the pyrazole ring can significantly modulate its reactivity towards electrophiles and can influence the regioselectivity of the substitution.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups at the C3 or C5 positions increase the electron density of the ring, enhancing its reactivity towards electrophiles.[8][17] For example, 3,5-dimethylpyrazole is more reactive than pyrazole itself.[13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro or carboxyl at C3 or C5 decrease the ring's electron density, deactivating it towards electrophilic attack. Harsher reaction conditions are often required for substitution.

-

N1-Substitution: Alkylation or arylation at the N1 position prevents deprotonation and can influence the electronic properties of the ring. N-substitution is often a prerequisite for reactions like Friedel-Crafts acylation.[16]

-

Blocked C4 Position: If the C4 position is already substituted, electrophilic attack becomes much more difficult. Substitution at C3 or C5 may occur but typically requires more forcing conditions.[18]

Caption: Logical relationship between substituent type and pyrazole ring reactivity.

Conclusion

The electrophilic substitution of pyrazole is a well-defined and predictable process, predominantly occurring at the C4 position due to the electronic nature of the heterocyclic ring. The regioselectivity is governed by the stability of the cationic intermediate formed during the reaction. A wide array of functional groups, including nitro, halo, and sulfo moieties, can be readily introduced onto the pyrazole scaffold using established protocols. The reactivity of the ring can be effectively modulated by the electronic properties of existing substituents, providing a powerful tool for synthetic chemists. The data, protocols, and mechanistic insights compiled in this guide offer a robust foundation for the strategic functionalization of pyrazoles in the pursuit of new pharmaceuticals and advanced materials.

References

- 1. quora.com [quora.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. scribd.com [scribd.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Unit 4 Pyrazole | PDF [slideshare.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. A mild halogenation of pyrazoles using sodium halide salts and Oxone | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acylation with 1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the acylation of nucleophiles using 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of a wide range of amide and ester derivatives. The protocols outlined below are based on established chemical principles for acylation reactions and are intended to serve as a foundational guide for laboratory practice.

Introduction

This compound is a reactive acylating agent used to introduce the 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide or corresponding ester moiety into a target molecule. The pyrazole scaffold is a common feature in many biologically active compounds, and the trifluoromethyl group can significantly enhance pharmacokinetic and pharmacodynamic properties. This protocol will focus on the acylation of primary and secondary amines to form the corresponding amides, a common transformation in drug discovery and development.

Data Presentation

The following table summarizes representative quantitative data for the acylation of various amines with this compound. The data is compiled from analogous reactions and represents typical yields and conditions.

| Entry | Amine Substrate | Base (equivalents) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine (1.5) | Dichloromethane | 4 | 92 |

| 2 | Benzylamine | Triethylamine (1.5) | Dichloromethane | 3 | 95 |

| 3 | Morpholine | Triethylamine (1.5) | Tetrahydrofuran | 5 | 88 |

| 4 | 4-Fluoroaniline | Pyridine (2.0) | Dichloromethane | 6 | 85 |

| 5 | Piperidine | Triethylamine (1.5) | Dichloromethane | 2 | 97 |

Experimental Protocols

This section provides detailed methodologies for the key experiments: the synthesis of the acyl chloride and its subsequent use in the acylation of an amine.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid to the corresponding acyl chloride. The acyl chloride is typically used immediately in the next step without purification.

Materials:

-

1-Phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.

-